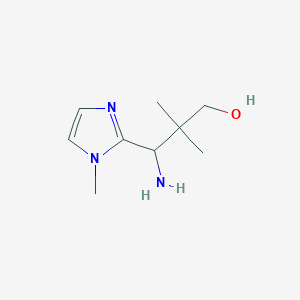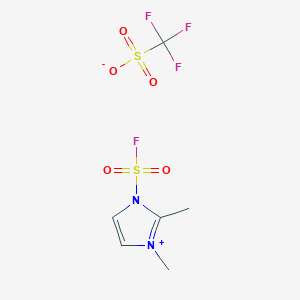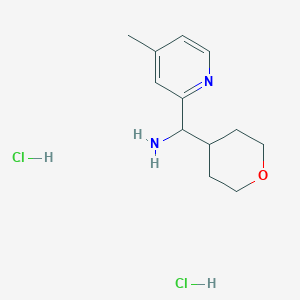![molecular formula C12H13F3N2OS B2670942 N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 36717-13-2](/img/structure/B2670942.png)
N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a chemical compound used in scientific research . It has diverse applications due to its unique properties, such as catalysis, drug development, and material synthesis.
Synthesis Analysis
The synthesis of a similar compound, 1- (2-fluorophenyl)-3- [3- (trifluoromethyl)phenyl]thiourea (FPTT), has been reported. A solution of 3- (trifluoromethyl)aniline was treated with 2-fluorophenylisothiocyanate, and the mixture was stirred at room temperature for 12 hours .Chemical Reactions Analysis
Thiourea derivatives, including “N-isobutyryl-N’-[3-(trifluoromethyl)phenyl]thiourea”, are used extensively in promoting organic transformations . They play a very important role in the development of H-bond organocatalysts .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Sensor Development
Thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for detecting toxic metals like mercury. Studies have shown that certain thiourea compounds can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases. These compounds exhibit moderate sensitivity and specificity in fluorescence studies for mercury detection, highlighting their potential in environmental monitoring and therapeutic applications (Rahman et al., 2021).
Polymerization Processes
Thiourea derivatives play a significant role in the polymerization of acrylamides. They have been used to mediate stereospecific radical polymerization via hydrogen-bonding interactions. This approach has enabled the isospecific radical polymerization of N,N-dimethylacrylamide and N-isopropylacrylamide, demonstrating the utility of thioureas in developing polymers with controlled molecular weights and tacticity. Such advancements in polymer chemistry suggest potential applications in materials science, including the development of novel polymers with specific properties for industrial use (Murayama et al., 2009).
Organocatalysis
Thiourea derivatives have emerged as powerful organocatalysts, facilitating various organic transformations. Their ability to activate substrates through double hydrogen bonding has been extensively exploited in catalysis. N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, in particular, has shown remarkable efficacy in promoting reactions such as Michael additions. The unique electronic effects conferred by the trifluoromethyl groups enhance the acidity and hydrogen-bonding capabilities of the thiourea, leading to improved yields and selectivity in organocatalytic reactions. This highlights the potential of thioureas in synthetic organic chemistry, enabling more efficient and environmentally friendly synthesis of complex organic molecules (Zhang et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-7(2)10(18)17-11(19)16-9-5-3-4-8(6-9)12(13,14)15/h3-7H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJRFRBKMCGEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)



![Tert-butyl 4-[1-[(2-chloroacetyl)amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2670868.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)

![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)

![3-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2670880.png)
